molecular formula C23H22N2O5S B10882326 ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate

ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate

Cat. No.: B10882326
M. Wt: 438.5 g/mol
InChI Key: BYCDJZLBDZLZOT-XSFVSMFZSA-N
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Description

Ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is a chemical compound of significant interest in medicinal chemistry and cancer research, primarily investigated for its potential as a multi-kinase inhibitor. Its molecular structure is characteristic of a 4-thiazolidinone core, a scaffold widely recognized for its diverse pharmacological activities [1] . This compound is designed to function as a potent inhibitor of key angiogenic kinases, most notably targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway [2] . By selectively inhibiting VEGFR2, it disrupts the signaling cascade essential for tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis. Consequently, its primary research application lies in the preclinical evaluation of anti-angiogenic and anti-tumor efficacy in various cellular and animal models of cancer. Researchers utilize this compound to elucidate the specific roles of VEGFR2 and related tyrosine kinases in tumor progression and to explore novel therapeutic strategies aimed at starving tumors of their blood supply [3] . Its investigational value is further underscored by its structural features, which are optimized for high-affinity binding and selectivity, making it a valuable chemical probe for studying kinase signaling networks in pathological conditions.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H22N2O5S/c1-4-12-30-18-11-6-15(13-19(18)28-3)14-20-21(26)25-23(31-20)24-17-9-7-16(8-10-17)22(27)29-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,24,25,26)/b20-14+

InChI Key

BYCDJZLBDZLZOT-XSFVSMFZSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/S2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)S2

Origin of Product

United States

Preparation Methods

Starting Material Selection

  • Vanillin derivatives : 3-Methoxy-4-hydroxybenzaldehyde is widely used due to commercial availability.

  • Allylation reagents : Allyl bromide or chloride in polar aprotic solvents (e.g., DMF, acetone).

Etherification Protocol

ConditionReagentsSolventTemperatureYield (%)
StandardAllyl bromide, K₂CO₃DMF80°C, 6 hr78–85
Microwave-assistedAllyl chloride, Cs₂CO₃Acetone120°C, 30 min92

The reaction proceeds via nucleophilic substitution, with microwave methods significantly reducing reaction time. Purification typically involves column chromatography (hexane:ethyl acetate, 7:3).

Formation of 4-Oxo-1,3-thiazol-2-amine Core

Thiazole ring synthesis employs classical Hantzsch thiazole methodology with modifications for 4-oxo functionality.

Reaction Optimization

  • Thiourea derivatives : React with α-halo ketones (e.g., chloroacetone) in ethanol under reflux.

  • Oxidation step : Air oxidation or catalytic MnO₂ to convert thiazoline to thiazolidinone.

Key parameters :

  • Molar ratio (thiourea:α-halo ketone): 1:1.2

  • Reaction time: 8–12 hours

  • Yield range: 65–72%

Condensation to Form Methylidene Bridge

The critical E-configuration is achieved through controlled condensation:

Knoevenagel-Type Reaction

Component AComponent BCatalystSolventYield (%)
3-Methoxy-4-propenoxybenzaldehyde2-Amino-4-oxothiazolePiperidineEthanol68
NH₄OAcToluene73

Reaction monitoring via TLC (Rf = 0.45 in CH₂Cl₂:MeOH 9:1) ensures completion. The E-isomer predominates (>95%) due to steric stabilization.

Coupling with Ethyl 4-Aminobenzoate

Final assembly employs nucleophilic aromatic substitution:

Reaction Conditions

  • Solvent system : DMF:H₂O (4:1)

  • Base : NaH (2.2 equiv)

  • Temperature : 0°C → RT gradient

  • Time : 24–36 hours

Yield optimization :

Coupling AgentTemperatureYield (%)Purity (HPLC)
None (direct)25°C4188
EDC/HOBt0–5°C7995
DCC/DMAPRT8397

Carbodiimide-mediated coupling significantly improves efficiency, with DCC/DMAP providing optimal results.

Comprehensive Process Flow

Stepwise Synthesis Route

  • Allylation : 3-Methoxy-4-hydroxybenzaldehyde → 3-Methoxy-4-propenoxybenzaldehyde

  • Thiazole formation : Thiourea + chloroacetone → 2-Amino-4-oxothiazole

  • Condensation : Aldehyde + thiazole → Methylidene intermediate

  • Esterification : 4-Aminobenzoic acid → Ethyl 4-aminobenzoate

  • Coupling : Methylidene intermediate + ethyl ester → Final product

Critical Process Parameters

StepPurity ThresholdAnalytical Method
Allylation≥98%GC-MS, ¹H NMR
Thiazole≥95%HPLC (C18, MeOH:H₂O 70:30)
Condensation≥97%TLC, IR (C=O stretch 1680 cm⁻¹)
Coupling≥99%LC-MS, ¹³C NMR

Alternative Synthetic Pathways

One-Pot Thiazole Assembly

Recent developments suggest tandem reactions combining:

  • In situ generation of α-halo ketones

  • Simultaneous thiazole ring formation and condensation

Advantages :

  • Reduced purification steps

  • Overall yield improvement (58% vs 45% stepwise)

Limitations :

  • Lower stereochemical control

  • Requires strict temperature modulation

Industrial-Scale Considerations

Cost-Efficiency Analysis

ComponentLab-Scale Cost (USD/g)Bulk Cost (USD/kg)
Allyl bromide0.85320
Thiourea0.1245
DCC2.10980

Process intensification strategies (e.g., flow chemistry) could reduce DCC usage by 40% through catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate may exhibit anticancer properties . The mechanism of action appears to involve interaction with proteins associated with cancer pathways, potentially inhibiting tumor growth and metastasis.

Case Study: A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxic effects against cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against several strains of bacteria. Its structural features suggest potential binding interactions with bacterial enzymes, which could inhibit their function.

Data Table: Biological Activities of this compound

Activity TypeTarget OrganismObserved Effect
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntibacterialStaphylococcus aureusInhibition of bacterial growth
Escherichia coliModerate antibacterial effect

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in materials science due to its unique chemical structure that allows for potential use in polymer chemistry and nanotechnology.

Case Study: Research has indicated that compounds with similar structures can enhance the mechanical properties of polymers when used as additives or modifiers .

Mechanism of Action

The mechanism of action of ETHYL 4-[(5-{[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLENE}-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name / ID Core Structure Substituents at Position 5 Substituents at Position 2 Key Properties
Target Compound Thiazol-4-one 3-Methoxy-4-allyloxyphenyl Ethyl 4-aminobenzoate Enhanced electron donation (methoxy), reactive allyloxy group, ester solubility
(Z)-5-(4-Benzyloxy-3-methoxyphenyl)methylidene-2-thioxothiazolidin-4-one () Thiazolidin-4-one 4-Benzyloxy-3-methoxyphenyl Thioxo group Higher steric bulk (benzyloxy vs. allyloxy), increased stability, lower reactivity
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate () Thiazolidin-4-one 2-Methoxy-2-oxoethylidene Benzamido group Amide functionality improves metabolic stability; ester group retained for solubility
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one () Thiazol-4-one Unsubstituted benzylidene Methylthio group Simpler structure with fewer electronic effects; lower bioactivity in screening

Computational Insights

  • Electrostatic Potential: Tools like Multiwfn () predict stronger electron density at the thiazol-4-one carbonyl in the target compound due to methoxy/allyloxy conjugation, enhancing electrophilicity .
  • Thermodynamic Stability : The allyloxy group may reduce crystal packing efficiency versus planar benzyloxy analogs, as seen in crystallographic data () .

Key Research Findings

Synthetic Optimization: Potassium carbonate in ethanol maximizes yield for thiazol-4-one condensations (up to 85% in ) . Methanol or DMF reduces efficiency due to poor solubility .

Bioactivity Trends :

  • Antimicrobial Activity : Allyloxy-substituted compounds (e.g., target) show broader-spectrum activity than methoxy-only analogs (MIC: 2–8 µg/mL vs. 8–32 µg/mL) .
  • Cytotoxicity : Thiazol-4-ones with ester groups (e.g., target) exhibit IC₅₀ values 10–20% lower than amide derivatives in MCF-7 cells .

Metabolic Stability : Esters like the target compound are prone to hydrolysis in plasma (t₁/₂: 2–4 hours), whereas amides () remain intact for >24 hours .

Biological Activity

Ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C24H25N3O7
Molecular Weight 467.5 g/mol
IUPAC Name This compound
InChI Key ZULPOYMKAHAENZ-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on thiazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various strains of bacteria and fungi. This is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential enzymes involved in metabolic processes .

The biological activity of this compound can be understood through several proposed mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
  • DNA Intercalation : It is suggested that the compound can intercalate into DNA strands, interfering with replication and transcription processes.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the potential of this compound as a lead compound for drug development:

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives, including analogs of ethyl 4-[[(5E)-5...]. The results indicated that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines, suggesting potent anticancer activity .

Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2020) assessed the antimicrobial efficacy of thiazole-based compounds against resistant bacterial strains. The study found that ethyl 4-[[(5E)-5...] demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12 to 25 µg/mL .

Q & A

Q. What are the standard synthetic routes for ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step process:
  • Step 1 : Condensation of 3-methoxy-4-prop-2-enoxyphenyl aldehyde with thiosemicarbazide to form the thiazole precursor .
  • Step 2 : Cyclization using chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours) to form the 4-thiazolidinone core .
  • Step 3 : Coupling with ethyl 4-aminobenzoate via nucleophilic substitution or amide bond formation .
    Critical parameters include solvent polarity (DMF enhances cyclization), temperature control (reflux at 80–100°C), and stoichiometric ratios (excess aldehyde improves yield). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve geometric isomerism (E/Z configuration) of the methylidene group .
  • HRMS : Verify molecular weight (e.g., C₂₂H₂₁N₂O₅S requires exact mass 433.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step using design of experiments (DoE)?

  • Methodological Answer : Apply factorial design to test variables:
  • Factors : Solvent ratio (DMF:acetic acid), temperature, catalyst loading (sodium acetate).
  • Responses : Yield, purity (HPLC).
    For example, a central composite design (CCD) revealed that a 1:2 DMF:acetic acid ratio at 90°C maximizes cyclization efficiency (85% yield) . Response surface methodology (RSM) can further refine optimal conditions .

Q. What computational strategies predict regioselectivity in the formation of the thiazole ring?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for alternative cyclization pathways. For example, the 5-exo-dig pathway is favored over 6-endo due to lower ΔG‡ (~15 kcal/mol) .
  • Reaction Path Search Tools : Software like GRRM or AFIR identifies transition states and intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetic acid stabilizes intermediates via hydrogen bonding) .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. antioxidant efficacy) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Establish IC₅₀ values under standardized conditions (e.g., MIC for antimicrobial assays vs. DPPH scavenging for antioxidants) .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., prop-2-enoxy vs. methoxy groups) to isolate activity pathways .
  • In Silico Docking : Compare binding affinities to target enzymes (e.g., CYP450 for antioxidant activity vs. bacterial DNA gyrase) .

Q. What strategies mitigate degradation during scale-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate stability in real time .
  • Thermal Hazard Analysis : Differential scanning calorimetry (DSC) identifies exothermic decomposition risks above 150°C .
  • Alternative Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce byproduct formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay protocols (e.g., bacterial strain variability in antimicrobial tests) .
  • Control Experiments : Test for photodegradation (UV light exposure) or hydrolytic instability in aqueous buffers .
  • Collaborative Verification : Reproduce results in independent labs using identical synthetic batches .

Methodological Tools & Resources

  • Synthetic Protocols : Refer to PubChem for analogous thiazolidinone syntheses .
  • Computational Modeling : ICReDD’s quantum-chemical reaction path search tools .
  • Structural Validation : Acta Crystallographica Section E for crystallographic data .

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